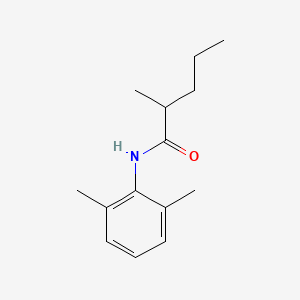

N-(2,6-dimethylphenyl)-2-methylpentanamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-5-7-12(4)14(16)15-13-10(2)8-6-9-11(13)3/h6,8-9,12H,5,7H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFEBDPHSRLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Reaction Optimizations

Acylation Reactions Involving 2,6-Dimethylaniline (B139824)

The most direct and established method for synthesizing N-(2,6-dimethylphenyl)-2-methylpentanamide is the acylation of 2,6-dimethylaniline. This reaction involves the nucleophilic attack of the amine group of 2,6-dimethylaniline on an activated carboxylic acid derivative, typically an acyl chloride like 2-methylpentanoyl chloride.

This method is analogous to the well-documented synthesis of Lidocaine (B1675312), where 2,6-dimethylaniline is acylated with chloroacetyl chloride umass.educhegg.com. The reaction is commonly carried out in a suitable solvent, such as glacial acetic acid or toluene google.comquizlet.com. The use of glacial acetic acid can help to maintain the aniline (B41778) in equilibrium with its salt form quizlet.com. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base like sodium acetate is often added google.comsandiego.edu. The significantly greater reactivity of nucleophiles with acid chlorides compared to alkyl chlorides allows for selective N-acylation quizlet.comsandiego.edu.

Optimization of this reaction involves controlling the temperature, reaction time, and the stoichiometry of the reactants. A slight excess of the acylating agent may be used to ensure the complete conversion of the aniline sandiego.edu. The workup procedure typically involves precipitation of the product by adding water, followed by filtration and washing to remove impurities sandiego.edu.

| Acylating Agent | Solvent | Base/Additive | Key Parameters | Reference |

|---|---|---|---|---|

| 2-Methylpentanoyl Chloride (by analogy) | Glacial Acetic Acid | Sodium Acetate | Heating to 40-50°C can facilitate the reaction. sandiego.edu | google.comsandiego.edu |

| Chloroacetyl Chloride | Toluene | None specified (Excess diethylamine in subsequent step acts as base) | Reflux conditions are often employed in the subsequent alkylation step. google.com | google.com |

Stereoselective Synthesis of Chiral this compound

The 2-methylpentanamide (B1217331) portion of the target molecule contains a stereocenter. The synthesis of a single enantiomer is often crucial for biological applications. A biocatalytic approach represents a powerful strategy for achieving high enantioselectivity. One such method is lipase-catalyzed hydrolytic kinetic resolution researchgate.net.

This strategy has been successfully applied to produce methyl (R)-N-(2,6-dimethylphenyl)alaninate, a key chiral intermediate for the fungicide (R)-metalaxyl (mefenoxam) researchgate.net. In this process, a racemic ester of the N-acyl amino acid is treated with a lipase, such as Lipase PS. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted and in high enantiomeric excess. The resulting acid and the unreacted ester can then be separated researchgate.net.

This enzymatic resolution can be adapted for this compound. A racemic ester, such as methyl 2-methylpentanoate, could be used to acylate 2,6-dimethylaniline, and the resulting racemic amide could potentially be resolved. Alternatively, a racemic ester of N-(2,6-dimethylphenyl)-2-methylpentanoic acid could be synthesized and then resolved using a suitable lipase. The resolved carboxylic acid or ester can then be used to obtain the desired enantiomerically pure amide. Research has shown that lipases can maintain stability and provide excellent enantioselectivities (>98% ee) even at high substrate concentrations researchgate.net.

| Ester Substrate | Conversion (24h) | Enantiomeric Excess of Product (eep) (24h) | Reference |

|---|---|---|---|

| Methyl N-(2,6-dimethylphenyl)alaninate | 50.0% | 97.2% | researchgate.net |

| Chloroethyl N-(2,6-dimethylphenyl)alaninate | 52.6% | 90.2% | researchgate.net |

| Allyl N-(2,6-dimethylphenyl)alaninate | 50.5% | 98.0% | researchgate.net |

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry places increasing emphasis on sustainability and the principles of green chemistry mlsu.ac.in. These principles aim to reduce waste, use less hazardous materials, improve energy efficiency, and utilize renewable resources mlsu.ac.innih.gov.

For the synthesis of this compound, several green chemistry approaches could be implemented:

Alternative Solvents : Traditional syntheses often use solvents like toluene, glacial acetic acid, or chlorinated solvents, which have environmental and health concerns mlsu.ac.innih.gov. Green chemistry encourages the use of safer solvents such as water, ethanol, or newer options like ionic liquids and deep eutectic solvents nih.gov.

Catalysis : The use of catalytic methods is a cornerstone of green chemistry as it can reduce waste and energy consumption nih.gov. While the uncatalyzed acylation is efficient, exploring catalytic amide bond formation that avoids the use of acyl chlorides (which generate stoichiometric waste) would be a greener alternative.

Energy Efficiency : Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and energy consumption compared to conventional heating nih.gov. This non-ionizing radiation can accelerate reactions without altering molecular structures nih.gov.

Flow Chemistry : Continuous flow chemistry offers a sustainable and efficient platform for chemical synthesis. A modular flow setup was successfully used to synthesize mepivacaine, a compound with a similar amide core unibe.ch. This approach allows for better control over reaction parameters, improved safety, and easier scalability unibe.ch.

By integrating these strategies, the synthesis of this compound can be made more environmentally benign, aligning with modern standards of sustainable chemical manufacturing researchgate.net.

Derivatization and Functionalization Strategies for Analogues

Creating analogues of this compound by modifying its structure is essential for exploring structure-activity relationships. Functionalization can be targeted at either the acyl chain or the N-aryl substituent.

Modifications of the Acyl Chain

The 2-methylpentanamide moiety can be altered in various ways to introduce new functional groups or change its physical properties.

Alpha-Functionalization : A common strategy involves starting with an alpha-halo amide, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide. The chlorine atom can be displaced by various nucleophiles to introduce new functionalities. For example, reaction with piperazine yields N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide, an intermediate in the synthesis of ranolazine google.com. Similarly, reaction with methylamine yields N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide chemicalbook.com. This approach could be adapted by synthesizing an alpha-halo derivative of N-(2,6-dimethylphenyl)-pentanamide.

Carboxyl Group Derivatization : For analytical purposes, the carboxyl group of related N-acyl glycines has been derivatized using reagents like 3-nitrophenylhydrazine researchgate.netcityu.edu.hk. This improves their detection by liquid chromatography-mass spectrometry (LC-MS) by enhancing their retention on reversed-phase columns cityu.edu.hk. This highlights a method for modifying the terminal end of the acyl chain if a carboxylic acid functionality were present.

Chain Elongation/Modification : The core carbon skeleton of the acyl chain can be built using various organic reactions. For instance, the synthesis of 4-(2,6-dimethylphenyl)-2-pentanone was achieved via the 1,4-conjugate addition of a methyl group to 4-(2,6-dimethylphenyl)-3-buten-2-one, demonstrating a method for carbon-carbon bond formation to modify a chain attached to the dimethylphenyl group prepchem.com.

Modifications of the N-Aryl Substituents

The 2,6-dimethylphenyl ring is another key site for modification to produce a diverse library of analogues.

Alkyl Group Variation : The methyl groups at the 2 and 6 positions can be replaced with other alkyl groups. A direct analogue, N-(2,6-diethylphenyl)-2-methylpentanamide, has been synthesized, demonstrating that larger alkyl groups are tolerated in the amide formation reaction hit2lead.com.

Introduction of Other Substituents : A wide range of substituents can be introduced onto the N-aryl ring, which can significantly influence the molecule's properties and reactivity. In studies on the cyclization of N-aryl propynamides, various substituents were placed on the aniline moiety nih.gov. The electronic nature of these substituents (electron-donating or electron-withdrawing) and their position (ortho, meta, para) were found to direct the reaction towards different products, such as quinolin-2-ones or spiro google.comgoogle.comtrienones nih.gov. This demonstrates the feasibility of synthesizing analogues with diverse electronic and steric properties on the phenyl ring. For example, ortho-fluoro substituted N-aryl propynamides were successfully converted to the corresponding spiro compounds nih.gov.

| Substituent on N-Aryl Ring | Position | Resulting Product Class | Reference |

|---|---|---|---|

| Mild Substituents (e.g., -CH3) | para | Quinolin-2-one | nih.gov |

| Electron-Donating (e.g., -OCH3) | para | Spiro[4.5]trienone | nih.gov |

| Electron-Withdrawing (e.g., -F) | para | Spiro[4.5]trienone | nih.gov |

| Fluoro (-F) | ortho | Spiro[4.5]trienone | nih.gov |

Scaffold Exploration for Novel Chemical Entities

The N-(2,6-dimethylphenyl)amide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The 2,6-dimethylphenyl group imparts specific conformational constraints and lipophilicity to the molecule, which can influence its binding to biological targets. The exploration of this scaffold involves systematically modifying the acyl portion of the molecule to investigate the structure-activity relationship (SAR) and develop novel chemical entities with desired properties.

For instance, the N-(2,6-dimethylphenyl)acetamide core is found in the local anesthetic lidocaine. By replacing the acetyl group with other acyl moieties, researchers can modulate the compound's potency, duration of action, and other pharmacokinetic and pharmacodynamic properties. The 2-methylpentanamide group in the title compound introduces a bulkier and more lipophilic side chain compared to the acetyl group in lidocaine. This modification would be expected to alter its biological activity profile.

The development of new chemical entities from this scaffold often involves:

Varying the length and branching of the alkyl chain: This can affect the compound's lipophilicity and steric interactions with a binding site.

Introducing functional groups: The addition of polar groups (e.g., hydroxyl, amino) or aromatic rings to the acyl chain can introduce new binding interactions, such as hydrogen bonding or pi-stacking.

Scaffold hopping: This involves replacing the N-(2,6-dimethylphenyl)amide core with a different chemical scaffold that maintains a similar three-dimensional arrangement of key functional groups (a pharmacophore), with the aim of discovering compounds with improved properties or novel intellectual property.

Research in this area has led to the development of compounds with a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. The N-(2,6-dimethylphenyl)amide scaffold serves as a robust starting point for the design and synthesis of new therapeutic agents.

Reaction Mechanisms of this compound and its Derivatives

The primary reaction mechanism for the formation of this compound from 2,6-dimethylaniline and an activated carboxylic acid derivative, such as 2-methylpentanoyl chloride, is a nucleophilic acyl substitution.

The reaction proceeds through the following general steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-methylpentanoyl chloride. This step is often the rate-determining step and can be sterically hindered by the two methyl groups on the aniline ring.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen atom carries a negative charge and the nitrogen atom has a positive charge.

Leaving Group Departure: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, either an added base like triethylamine or another molecule of 2,6-dimethylaniline, removes the proton from the nitrogen atom, yielding the final amide product, this compound, and the corresponding ammonium salt.

The steric hindrance provided by the two methyl groups on the phenyl ring of 2,6-dimethylaniline can significantly impact the reaction rate. These groups can restrict the approach of the amine to the electrophilic carbonyl center, making the reaction slower than with unhindered anilines. To overcome this, more forcing reaction conditions, such as higher temperatures or the use of a catalyst, may be necessary.

In the case of amide formation using coupling agents like DCC, the mechanism is more complex. The carboxylic acid first reacts with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (2,6-dimethylaniline) in a similar fashion to the acyl chloride, leading to the formation of the amide and a dicyclohexylurea byproduct.

The chemical transformations of this compound itself would primarily involve reactions of the amide functional group. Amides are generally stable, but they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (2-methylpentanoic acid) and amine (2,6-dimethylaniline). The steric hindrance around the amide bond in this particular compound would likely make it more resistant to hydrolysis than less hindered amides.

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(2,6-dimethylphenyl)-2-methylpentanamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR experiments can reveal through-bond and through-space correlations, offering insights into the molecule's conformation. ipb.pt

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2,6-dimethylphenyl group, the amide N-H proton, and the aliphatic protons of the 2-methylpentanamide (B1217331) moiety. The protons on the phenyl ring typically appear in the aromatic region, while the two methyl groups on the ring would present as a sharp singlet. The amide proton often appears as a broad singlet, with its chemical shift being sensitive to solvent and temperature. For the 2-methylpentanamide chain, the protons would exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. chemicalbook.com The carbonyl carbon of the amide group is particularly diagnostic, appearing significantly downfield. Theoretical calculations and analysis of related structures, such as N-methylfluoroamides, show that the presence of different stable rotamers (e.g., cis and trans conformers around the amide bond) can be identified and quantified using NMR, particularly through the analysis of coupling constants and their solvent dependency. rsc.orgrsc.org Conformational analysis of related piperidine (B6355638) systems also relies heavily on NMR J-values to determine the free energies of different conformers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Amide (N-H) | 7.5 - 8.5 (broad s) | N/A |

| Aromatic (C-H) | 7.0 - 7.2 (m) | 127 - 136 |

| Phenyl Ring (C-CH₃) | N/A | 135 - 138 |

| Phenyl Ring (-CH₃) | 2.1 - 2.3 (s) | 18 - 20 |

| Carbonyl (C=O) | N/A | 175 - 178 |

| Pentanamide (B147674) (α-CH) | 2.3 - 2.6 (m) | 45 - 50 |

| Pentanamide (α-CH₃) | 1.1 - 1.2 (d) | 17 - 19 |

| Pentanamide (-CH₂-) | 1.3 - 1.7 (m) | 25 - 38 |

| Pentanamide (terminal -CH₃) | 0.8 - 1.0 (t) | 13 - 15 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of this compound and for probing its structure through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be observed, confirming the molecular mass. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental formula (C₁₄H₂₁NO).

Tandem mass spectrometry (MS/MS) experiments on the precursor ion reveal characteristic fragmentation pathways. For amides, common fragmentation includes cleavage of the amide bond and alpha-cleavage relative to the carbonyl group. miamioh.edu The fragmentation of this compound is expected to yield several key product ions. A prominent fragmentation pathway is the α-cleavage of the pentyl group, leading to the loss of a propyl radical. Another significant pathway involves the cleavage of the C-N amide bond, which can result in the formation of a 2,6-dimethylphenylaminyl radical and a 2-methylpentanoyl cation, or a 2,6-dimethylphenyl cation and a 2-methylpentanamide radical. nih.gov Furthermore, compounds with sufficiently long alkyl chains and gamma-hydrogens, like this one, can undergo a McLafferty rearrangement, which would result in the loss of a neutral alkene (propene) and the formation of a new radical cation. youtube.com

Table 2: Predicted m/z Values for Key Fragments of this compound in ESI-MS/MS Based on common amide fragmentation patterns.

| Proposed Fragment Structure | Fragmentation Pathway | Formula of Ion | Predicted m/z |

| Protonated Molecule | [M+H]⁺ | [C₁₄H₂₂NO]⁺ | 220.17 |

| Acylium Ion | Cleavage of C-N bond | [C₆H₁₁O]⁺ | 99.08 |

| Dimethylaniline Ion | Cleavage of C-N bond with H transfer | [C₈H₁₂N]⁺ | 122.10 |

| McLafferty Rearrangement Product | Loss of propene (C₃H₆) | [C₁₁H₁₆NO]⁺ | 178.12 |

| Alpha-cleavage Product | Loss of propyl radical (•C₃H₇) | [C₁₁H₁₄NO]⁺ | 176.11 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to study non-covalent interactions like hydrogen bonding.

The IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands would confirm the presence of the amide functional group. chegg.com These include the N-H stretching vibration, typically observed as a sharp peak in the region of 3350-3250 cm⁻¹, and the strong C=O stretching vibration (Amide I band) around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear near 1570-1520 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be visible just below and above 3000 cm⁻¹, respectively. The positions of the N-H and C=O stretching bands can provide information about intermolecular hydrogen bonding in the solid state or in concentrated solutions.

Raman spectroscopy offers complementary information. While the C=O stretch is also visible in Raman spectra, aromatic ring vibrations are often particularly strong and can be used for structural confirmation.

Table 3: Characteristic IR Absorption Frequencies for this compound Data based on typical ranges for secondary amides.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3350 - 3250 | Medium-Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Alkyl Chains | 2960 - 2850 | Strong |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | Amide | 1570 - 1520 | Medium-Strong |

| C-C Stretch (in-ring) | Aromatic Ring | 1600, 1475 | Medium |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While specific crystallographic data for this compound is not available, analysis of the closely related compound N-(2,6-dimethylphenyl)-2-methylbenzamide provides significant insight. nih.gov

In the crystal structure of this analog, the N-H and C=O groups of the amide linkage adopt an antiperiplanar conformation. nih.gov A key structural feature is the significant dihedral angle between the plane of the amide group and the plane of the 2,6-dimethylphenyl ring, which was found to be 64.6°. nih.gov This twisted conformation is a result of steric hindrance from the two ortho-methyl groups on the phenyl ring, which prevents coplanarity. It is highly probable that this compound would adopt a similar twisted conformation.

In the solid state, molecules of such amides are typically linked by intermolecular N-H···O hydrogen bonds, forming chains or more complex networks that dictate the crystal packing. nih.govresearchgate.net The specific bond lengths, bond angles, and torsion angles obtained from a crystal structure would provide the most precise and unambiguous geometric data for the molecule.

Table 4: Crystallographic Data for the Analogous Compound N-(2,6-dimethylphenyl)-2-methylbenzamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.687 |

| b (Å) | 10.0187 |

| c (Å) | 22.108 |

| Dihedral Angle (Amide Plane vs. Dimethylphenyl Ring) | 64.6° |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonds |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

The presence of a stereocenter at the second carbon (C2) of the 2-methylpentanamide moiety means that this compound is a chiral molecule and can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for studying these enantiomers.

These techniques measure the differential absorption of left and right circularly polarized light. nih.gov An achiral compound will not produce an ECD or VCD signal, but a chiral compound will produce a characteristic spectrum with positive and negative bands. The resulting spectrum is unique to a specific enantiomer; its mirror image will produce an exactly opposite spectrum.

Therefore, ECD or VCD can be used to:

Determine Enantiomeric Purity: The intensity of the signal is proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 R/S) will show no signal, while an enantiomerically pure sample will show the maximum signal intensity.

Assign Absolute Configuration: By comparing the experimentally measured ECD or VCD spectrum with spectra predicted from quantum chemical calculations for both the (R) and (S) configurations, the absolute configuration of the synthesized enantiomer can be unambiguously assigned. nih.gov The conformational flexibility of the molecule must be considered in these calculations, as chiroptical spectra are highly sensitive to the molecule's conformation in solution. nih.gov

Biological Activity and Mechanistic Investigations Non Clinical Focus

Exploration of Molecular Targets and Ligand-Receptor Interactions

There is no specific information in the reviewed literature detailing the interaction of N-(2,6-dimethylphenyl)-2-methylpentanamide with molecular targets such as ion channels, enzymes, or specific receptors.

Ion Channel Modulation Studies (e.g., Sodium Channels)

No studies were identified that specifically investigate the modulatory effects of this compound on ion channels, including sodium channels. While ion channels are common targets for therapeutic agents, the activity of this particular compound remains uncharacterized in the public literature. nih.govnih.govgoogle.com

Enzyme Inhibition/Activation Studies

Investigations into the potential for this compound to inhibit or activate key enzymes are not present in the available scientific record. For comparison, studies on other compounds, such as metal complexes of mefenamic acid, have explored their ability to inhibit enzymes like soybean lipoxygenase. nih.gov However, no such data exists for the target compound.

Cellular and Biochemical Pathway Perturbation Studies

Specific studies detailing how this compound might perturb cellular and biochemical pathways, such as inducing apoptosis or modulating inflammatory responses, are absent from the public scientific literature.

Apoptosis Induction and Cell Cycle Modulation in Research Models

No research models have been used to assess the ability of this compound to induce apoptosis or modulate the cell cycle. In contrast, structurally distinct compounds like (2,6-Dimethylphenyl)arsonic acid and N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) have been shown to induce apoptosis and affect the cell cycle in cancer cell lines. nih.govresearchgate.netmdpi.comdntb.gov.ua For instance, HO-AAVPA was found to induce apoptosis in breast cancer cells and alter progression through the cell cycle. nih.govresearchgate.netdntb.gov.ua These findings, however, cannot be extrapolated to this compound due to the structural differences.

Anti-inflammatory Mechanism Elucidation (in vitro/cell models)

The anti-inflammatory mechanisms of this compound have not been elucidated in any in vitro or cell-based models according to available literature. The general mechanisms of inflammation and the actions of other anti-inflammatory compounds are well-documented, often involving the inhibition of pathways like cyclooxygenase (COX) or the reduction of pro-inflammatory cytokines. nih.govmdpi.commdpi.comresearchgate.net However, the role, if any, of this compound in these processes has not been reported.

Antimicrobial Activity Mechanisms (in vitro/microbial models)

The primary antimicrobial and herbicidal mechanism of this compound lies in its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). researchgate.netresearchgate.net This inhibition is achieved by targeting and disrupting the function of VLCFA elongase enzymes. researchgate.netresearchgate.netgoogleapis.comdntb.gov.uaacs.org These enzymes are crucial for the extension of fatty acid chains, a process vital for various cellular functions, including the formation of cell membranes and the production of cuticular waxes.

By impeding VLCFA synthesis, mefenacet (B1676149) effectively halts cell division and subsequent growth in susceptible organisms. researchgate.netresearchgate.net Studies have demonstrated that this inhibition of cell division occurs in the G1, S, or G2 phases of the cell cycle, ultimately preventing mitotic entry rather than disrupting the mitotic sequence itself. researchgate.net This mode of action is characteristic of the chloroacetamide class of herbicides. researchgate.net

In microbial models, the effects of mefenacet are varied. Research on paddy soil microorganisms has shown that the application of mefenacet can stimulate the growth of aerobic bacteria. researchgate.net Conversely, it has an inhibitory effect on the populations of fungi and actinomycetes. researchgate.net Specific bacterial strains, including Nocardioides sp., Rhodococcus rhodochrous, and Stenotrophomonas sp., have been identified as capable of degrading mefenacet, primarily through the hydrolysis of its amide bond.

The impact of mefenacet on different microbial populations in soil is concentration-dependent. For instance, lower concentrations have been observed to stimulate anaerobic fermentative bacteria, hydrogen-producing acetogenic bacteria, and methane-producing bacteria, while higher concentrations lead to their suppression. researchgate.net

| Target Organism/System | Mechanism of Action | Observed Effect |

| Plants (e.g., oats, Chlamydomonas) | Inhibition of very-long-chain fatty acid (VLCFA) elongase | Inhibition of cell division and enlargement, leading to growth inhibition. researchgate.netresearchgate.net |

| Fungi and Actinomycetes (in paddy soil) | Not fully elucidated | Inhibition of growth. researchgate.net |

| Aerobic Bacteria (in paddy soil) | Not fully elucidated | Stimulation of growth. researchgate.net |

| Anaerobic Bacteria (in paddy soil) | Not fully elucidated | Stimulation at low concentrations, inhibition at high concentrations. researchgate.net |

Comparative Studies with Biologically Relevant Analogues (e.g., local anesthetics, pesticides, peptide derivatives)

The chemical structure of this compound, particularly its N-acyl-2,6-dimethylaniline core, is shared with a class of amide-type local anesthetics, such as lidocaine (B1675312). This structural similarity invites comparative analysis of their biological activities. While both mefenacet and amide local anesthetics interact with biological membranes and proteins, their primary mechanisms of action differ significantly.

Mefenacet's herbicidal activity stems from the inhibition of VLCFA elongase, a target specific to plants and some microorganisms. researchgate.netresearchgate.net In contrast, the primary mechanism of action for local anesthetics like lidocaine is the blockade of voltage-gated sodium channels in nerve membranes, which prevents the transmission of pain signals. nih.gov

Comparative studies with other pesticides, such as those from different herbicide classes, highlight the specificity of mefenacet's mode of action. For example, unlike glyphosate, which inhibits the shikimate pathway enzyme EPSPS, or sulfonylureas, which target acetolactate synthase (ALS), mefenacet's disruption of VLCFA synthesis represents a distinct herbicidal strategy. nih.gov This specificity is crucial for managing herbicide resistance in agricultural settings.

Metabolic Pathway Elucidation in In Vitro Systems and Model Organisms (excluding human clinical metabolism)

The metabolic fate of this compound and related chloroacetamide herbicides has been investigated in various in vitro systems, primarily using microbial cultures and liver microsomes from model organisms such as rats.

In microbial systems, the primary degradation pathway for mefenacet involves the hydrolysis of the amide bond. This has been observed in soil bacteria, which can utilize the compound as a carbon source, leading to its breakdown into metabolites such as N-methylaniline and 2-benzothiazoloxy acetic acid. The rate of degradation in soil is influenced by factors like organic matter content and pH. acs.org

In vitro studies using rat liver microsomes provide insight into the metabolic pathways in mammalian systems. While direct studies on mefenacet are limited, research on structurally similar chloroacetamide herbicides like alachlor (B1666766) and butachlor (B1668075) offers a valuable proxy. nih.govsemanticscholar.orgacs.org These studies reveal that the metabolism in rat liver microsomes is primarily catalyzed by cytochrome P450 enzymes. nih.govsemanticscholar.org

The major metabolic reactions observed for chloroacetamide herbicides in rat liver microsomes include:

O-demethylation and N-dealkylation: These reactions are common phase I metabolic pathways.

Hydroxylation: The aromatic ring and other positions on the molecule can undergo hydroxylation. nih.gov

Glutathione (B108866) (GSH) conjugation: This is a significant detoxification pathway where the herbicide molecule is conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).

For instance, the metabolism of butachlor in rat liver microsomes leads to the formation of 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). semanticscholar.org Similarly, metolachlor (B1676510) is metabolized to its corresponding GSH conjugate. These metabolic transformations generally increase the water solubility of the compounds, facilitating their excretion. It has been noted that the rate of metabolism can differ between species, with rat liver microsomes sometimes showing higher metabolic activity for certain chloroacetamide herbicides compared to human liver microsomes. semanticscholar.org

| In Vitro System | Primary Metabolic Pathways | Key Metabolites/Products |

| Soil Microorganisms | Amide bond hydrolysis | N-methylaniline, 2-benzothiazoloxy acetic acid |

| Rat Liver Microsomes (data from related chloroacetanilides) | O-demethylation, N-dealkylation, Hydroxylation, Glutathione conjugation | Hydroxylated derivatives, Glutathione conjugates, Dealkylated products nih.govsemanticscholar.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of N-Aryl Substituents on Biological Activity and Molecular Recognition

The N-(2,6-dimethylphenyl) group is a critical determinant of the biological activity for this class of amides. The nature, position, and number of substituents on the aromatic ring can drastically alter molecular recognition by biological targets. Arylacetamide-based compounds are known to possess significant pharmacological activities. nih.gov

The two methyl groups at positions 2 and 6 of the phenyl ring play a crucial role. They provide steric hindrance that forces a non-planar conformation between the aromatic ring and the amide linkage. This specific three-dimensional orientation is often essential for fitting into the binding pocket of a target protein. In related N-aryl compounds, the presence and position of substituents on the N-phenyl ring have a significant impact on biological activities. mdpi.com For instance, in some series, ortho-substitution can lead to a decrease or loss of activity, whereas di-substitution at other positions, such as 2,4-dichloro, can be beneficial. mdpi.com The 2,6-dimethyl substitution pattern in N-(2,6-dimethylphenyl)-2-methylpentanamide is a common feature in many local anesthetics and other neurologically active agents, where it is known to be vital for potent interaction with ion channels. Altering these substituents, for example by removing one or both methyl groups or shifting their positions, would likely have a profound effect on the compound's efficacy.

Table 1: Representative Impact of N-Aryl Substitution on Biological Activity of a Hypothetical N-Aryl Amide Series

| N-Aryl Substituent | Relative Potency (%) | Key Observation |

|---|---|---|

| Phenyl (unsubstituted) | 15 | Baseline activity is low without substitution. |

| 2-Methylphenyl | 65 | A single ortho-methyl group significantly increases potency. |

| 4-Methylphenyl | 25 | Substitution away from the ortho position has less impact. |

| 2,6-Dimethylphenyl | 100 | Dual ortho-substitution provides optimal steric hindrance for maximal potency. |

| 2,6-Diethylphenyl | 80 | Bulkier alkyl groups at ortho positions may slightly reduce the ideal fit. unimelb.edu.au |

Influence of Acyl Chain Modifications on Pharmacological Profile

Modifications to the acyl chain, such as altering its length, branching, or introducing cyclic moieties, can fine-tune the compound's properties. Studies on analogous compounds have shown that there is often an optimal chain length for maximum potency; chains that are too short may not have sufficient lipophilicity to engage effectively with the target, while chains that are too long may lead to non-specific binding or reduced solubility. For example, in a series of related anesthetic compounds, a longer alkyl chain ester was found to be more active than a shorter one. mdpi.com The presence and position of the methyl group on the pentanamide (B147674) chain also contribute to the molecule's specific shape and interactions with its target.

Table 2: Representative Influence of Acyl Chain Length on Pharmacological Profile of a N-(2,6-dimethylphenyl) Amide Series

| Acyl Group | Relative Potency (%) | Relative Duration of Action |

|---|---|---|

| Propanamide | 40 | Short |

| Butanamide | 85 | Intermediate |

| Pentanamide | 100 | Long |

| Hexanamide | 70 | Long (potency drop-off) |

Role of Stereochemistry in Biological Interactions and Efficacy

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. nih.govrsc.org The this compound molecule possesses a chiral center at the second carbon of the acyl chain (the carbon bearing the methyl group). This results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.

These enantiomers can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity. One enantiomer may bind to the target receptor with much higher affinity than the other, resulting in it being more potent. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Studies on other chiral amide compounds have demonstrated that stereochemistry is a critical driver of potency and pharmacokinetics. nih.gov For instance, in a study of chiral antimalarial amides, only the isomers with the natural (5S, αS) configuration showed significant potency, suggesting that cellular uptake and target recognition are highly stereospecific. nih.gov

Table 3: Representative Stereoselective Activity of a Chiral Amide Analog

| Stereoisomer | Receptor Binding Affinity (Ki, nM) | Biological Potency (IC50, nM) |

|---|---|---|

| (S)-Enantiomer | 15 | 25 |

| (R)-Enantiomer | 250 | 400 |

| Racemic Mixture (1:1) | 130 | 210 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. mdpi.com These approaches use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters, E_s)—to build mathematical equations that can predict the activity of new, unsynthesized compounds. nih.govspringernature.com

For a series of N-(2,6-dimethylphenyl) amide analogs, a QSAR study might derive an equation similar to: log(1/IC₅₀) = c₁ * logP - c₂ * (logP)² + c₃ * σ + c₄ * E_s + constant

In such a model, the parabolic dependence on logP suggests that there is an optimal lipophilicity for activity. nih.gov The terms for electronic (σ) and steric (E_s) effects quantify the impact of different substituents on the aryl ring or acyl chain. nih.gov

Cheminformatics encompasses the storage, retrieval, and analysis of chemical information. springernature.com Techniques such as 3D-QSAR (e.g., Comparative Molecular Field Analysis, CoMFA) go beyond 2D descriptors to model the steric and electrostatic fields around a molecule, providing a more detailed picture of how a compound interacts with its receptor. mdpi.com These models are invaluable for virtual screening of compound libraries and for rationally designing novel analogs with a higher probability of success, thereby streamlining the drug discovery process. researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Electronic Structure, Reactivity Prediction)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-(2,6-dimethylphenyl)-2-methylpentanamide. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and orbital energies.

Electronic Structure: The electronic structure of this compound is characterized by the interplay between the π-system of the dimethylphenyl ring and the lone pair of electrons on the amide nitrogen. This conjugation influences the geometry and stability of the molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of its electronic behavior. The HOMO is typically localized on the electron-rich dimethylphenyl ring and the amide group, while the LUMO is centered on the carbonyl group and the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reactivity Prediction: Quantum chemical calculations can predict sites of electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas (negative potential) indicating regions prone to electrophilic attack, such as the carbonyl oxygen, and blue areas (positive potential) highlighting regions susceptible to nucleophilic attack, like the amide hydrogen. Furthermore, Fukui functions can be calculated to provide a more quantitative measure of local reactivity, identifying the atoms most likely to donate or accept electrons in a chemical reaction. These theoretical predictions are invaluable for understanding potential metabolic pathways and designing chemical syntheses. acs.org

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction of the compound (the ligand) with a biological macromolecule (the target), such as a protein or enzyme.

Molecular Docking: This computational technique predicts the preferred orientation of the ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. For this compound, docking studies can identify potential biological targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For instance, the amide group can act as a hydrogen bond donor and acceptor, while the dimethylphenyl and methylpentyl groups can engage in hydrophobic interactions.

Molecular Dynamics Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-target complex over time. cdnsciencepub.com These simulations solve Newton's equations of motion for all atoms in the system, providing a detailed view of the conformational changes and stability of the complex. MD simulations can reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified through docking. This information is crucial for validating the docking results and understanding the mechanism of action at a molecular level.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of this compound are highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.

Theoretical calculations, such as relaxed potential energy surface (PES) scans, can be used to explore the conformational space and identify the low-energy conformers. scielo.br The results of these analyses can be visualized as an energy landscape, where the valleys represent stable conformations and the peaks represent the energy barriers for interconversion. Studies on similar N-aryl amides have shown that the planarity of the amide group is often distorted due to steric hindrance from the ortho-substituents on the phenyl ring. nih.gov

Below is an illustrative table of predicted key dihedral angles for a stable conformer of this compound, based on data from related structures.

| Dihedral Angle | Predicted Value (degrees) |

| O=C-N-C(aryl) | ~175 |

| C-N-C(aryl)-C(ortho) | ~70 |

| N-C-C(alkyl)-C | ~60 |

These values are illustrative and based on theoretical calculations of analogous compounds.

Prediction of Spectroscopic Parameters and Reactivity Pathways

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of this compound.

Spectroscopic Parameters: Theoretical calculations can predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov By comparing the calculated spectra with experimental data, the structure and conformation of the synthesized compound can be confirmed. For instance, the calculated vibrational frequency of the C=O stretching mode in the amide group can be compared with the corresponding peak in the experimental IR spectrum. Similarly, predicted ¹H and ¹³C NMR chemical shifts can assist in the assignment of experimental signals.

Reactivity Pathways: Theoretical modeling can also be used to investigate potential chemical reactions and their mechanisms. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a reaction pathway can be assessed. For example, the hydrolysis of the amide bond is a key reaction that determines the stability of the compound under different conditions. Quantum chemical calculations can model the reaction pathway of hydrolysis, identifying the transition state and calculating the activation energy, which provides insight into the reaction rate. acs.org

Theoretical Frameworks for De Novo Design of Analogues

The insights gained from the computational studies of this compound can be leveraged for the de novo design of novel analogues with improved properties. researchgate.net De novo design involves the computer-aided generation of new molecular structures with desired characteristics. nih.gov

The process typically starts with a scaffold, which in this case would be the N-(2,6-dimethylphenyl)amide core. Computational algorithms can then be used to add or modify functional groups to optimize specific properties, such as binding affinity to a target protein, solubility, or metabolic stability. numberanalytics.com For example, to improve binding affinity, new functional groups can be added to form additional hydrogen bonds or hydrophobic interactions with the target's binding site. Structure-based design methods utilize the three-dimensional structure of the target to guide the design of complementary ligands. nih.gov

Fragment-based approaches can also be employed, where molecular fragments with known favorable properties are combined to create new molecules. By iteratively modifying the structure and evaluating its properties using the computational methods described above, a library of promising new analogues can be generated for subsequent chemical synthesis and experimental testing.

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the quality control and research of N-(2,6-dimethylphenyl)-2-methylpentanamide, providing the means to separate the compound from impurities and monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of N-aryl amides. For this compound, a reversed-phase HPLC (RP-HPLC) method would be a suitable approach. Such a method would typically employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs in the UV region. The progress of a reaction can be monitored by taking aliquots from the reaction mixture over time and analyzing them by HPLC to determine the consumption of reactants and the formation of the product.

Table 1: Illustrative RP-HPLC Parameters for Analysis of a Structurally Related N-Aryl Amide

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Gas Chromatography (GC) is another powerful tool, particularly for volatile and thermally stable compounds. Given the structure of this compound, GC analysis is a feasible option for purity assessment. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The sample, dissolved in a suitable organic solvent, is injected into the heated inlet where it is vaporized and carried through the column by an inert gas (e.g., helium or nitrogen). A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For monitoring reactions, GC can provide rapid analysis of reaction mixtures to track the disappearance of starting materials and the appearance of the desired product.

Table 2: Potential GC-FID Conditions for Purity Assessment

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectrophotometric and spectrofluorometric methods offer alternative approaches for the quantification of this compound, leveraging its inherent spectroscopic properties.

UV-Vis Spectrophotometry can be a straightforward and rapid method for determining the concentration of the compound in a solution. The presence of the substituted phenyl group results in characteristic absorption of ultraviolet light. A UV-Vis spectrum would be recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Spectrofluorometry may also be applicable if this compound exhibits fluorescence. Aromatic compounds often fluoresce, and this property can be exploited for highly sensitive and selective quantification. The method would involve determining the optimal excitation and emission wavelengths. Similar to spectrophotometry, a calibration curve would be generated by plotting fluorescence intensity versus the concentration of standard solutions. The high sensitivity of spectrofluorometry can be particularly advantageous for detecting trace amounts of the compound.

Hyphenated Techniques (LC-MS, GC-MS) for Impurity Profiling and Metabolite Identification (non-clinical)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for comprehensive impurity profiling and the identification of potential metabolites in non-clinical studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for identifying and quantifying impurities in pharmaceutical compounds. An LC method, similar to that described for purity assessment, would be used to separate the parent compound from its impurities. The eluent from the LC column is then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent compound and any co-eluting impurities, aiding in their identification. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that is crucial for the definitive identification of unknown impurities.

For non-clinical metabolite identification, LC-MS is the gold standard. Biological samples (e.g., from in vitro metabolism studies using liver microsomes) can be analyzed to detect and identify potential metabolites. The metabolism of structurally related compounds, such as lidocaine (B1675312), which also contains the 2,6-dimethylphenyl moiety, involves N-dealkylation and hydroxylation. clinpgx.orgresearchgate.netdrugbank.com Similar metabolic pathways could be anticipated for this compound.

Table 3: Illustrative LC-MS Parameters for Impurity and Metabolite Analysis of an Analogous Compound

| Parameter | Value |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 min |

| Flow Rate | 0.3 mL/min |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for impurity profiling, particularly for volatile and semi-volatile impurities that are amenable to GC analysis. google.comatlantis-press.com The GC separates the components of a sample, and the mass spectrometer detects and helps identify each component based on its mass spectrum. The resulting mass spectra can be compared with spectral libraries for identification. GC-MS is highly effective for identifying process-related impurities and degradation products. In the context of non-clinical metabolite studies, GC-MS can be used to identify metabolites after appropriate derivatization to increase their volatility.

Emerging Research Applications and Future Directions

Role as a Chemical Probe for Biological Systems

The development of chemical probes is crucial for dissecting complex biological processes. nih.gov These small molecules are designed to interact with specific biological targets, such as proteins, to elucidate their function. nih.gov A compound suitable as a chemical probe should ideally possess high affinity for its primary target (typically with an affinity below 100 nM) and exhibit at least a tenfold selectivity against related targets. nih.gov

While direct studies on N-(2,6-dimethylphenyl)-2-methylpentanamide as a chemical probe are not extensively documented, its structural features are characteristic of molecules used in the development of such tools. The N-(2,6-dimethylphenyl) moiety is a common feature in biologically active compounds. For instance, related amide structures are integral to the creation of electrophilic fragment libraries used in covalent fragment screening to identify novel chemical probes. semanticscholar.org These platforms have successfully led to the development of probes for previously unliganded proteins. semanticscholar.org

Future research could focus on screening this compound and its analogues against various biological targets. High-throughput screening of small molecule libraries is a common strategy to identify initial "hit" compounds that can be further optimized for potency and selectivity. acs.org Techniques such as SAMDI (Self-Assembled Monolayers for Desorption and Ionization) mass spectrometry offer a high-throughput, label-free method for screening large compound libraries. acs.org

Applications in Materials Science and Specialty Chemical Synthesis

In the realm of chemical synthesis, this compound serves as a valuable intermediate for the creation of more complex molecules. The amide bond is a fundamental linkage in a vast array of organic compounds, and methods for its formation are of great interest. researchgate.net The structural characteristics of this compound, including the substituted aryl group and the chiral center, make it a versatile building block.

The synthesis of N-aryl amides, such as the target compound, can be achieved through various methods, including the reaction of an acyl chloride with an aniline (B41778) derivative. For example, N-(2,6-dimethylphenyl)-2-methylbenzamide is prepared by reacting 2-methylbenzoyl chloride with 2,6-dimethylaniline (B139824). nih.gov Similar synthetic strategies can be envisioned for this compound, likely starting from 2-methylpentanoyl chloride and 2,6-dimethylaniline.

The development of novel synthetic methodologies is a continuous effort in organic chemistry. Umpolung amide synthesis (UmAS) represents a non-traditional approach that has been successfully applied to the synthesis of enantiopure amides. nih.govacs.org This method, which involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, offers a pathway to N-aryl amides with complete conservation of stereochemistry, a critical aspect for the synthesis of chiral molecules. nih.govacs.org

While direct applications in materials science for this specific compound are not yet established, the broader class of N-aryl amides is explored for various material properties. The crystalline structure and hydrogen bonding capabilities of these molecules can influence their packing and, consequently, their physical properties. researchgate.netnih.gov

Below is a table summarizing the synthesis of a related N-aryl amide.

| Reactants | Product | Yield | Melting Point |

| 2-piperidinecarboxylic acid, concentrated hydrochloric acid, thionyl chloride, 2,6-dimethylaniline | 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide | >85% | 118-120 °C |

| Data from a patented synthesis process for a related compound. google.com |

Green Synthesis and Sustainable Production Technologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste and the use of hazardous substances. semanticscholar.org The synthesis of amides, a cornerstone of organic chemistry, is a key area for the implementation of sustainable practices. rsc.org

Traditional methods for amide synthesis often involve the use of stoichiometric activating agents, which generate significant waste. rsc.org To address this, researchers are exploring more environmentally benign approaches.

Biocatalytic Amide Synthesis: Enzymes, such as amide bond synthetases, offer a green alternative for amide formation. rsc.org These biocatalysts can operate under mild conditions and reduce the need for toxic reagents. rsc.org

Solvent-Free and Alternative Solvent Systems: Solvent-free synthesis is a highly desirable green chemistry approach. semanticscholar.org One method involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. semanticscholar.org Deep eutectic solvents (DES) are also emerging as environmentally friendly reaction media for processes like palladium-catalyzed aminocarbonylation of aryl iodides to form amides. researchgate.net

Electrochemical Synthesis: Electrochemical methods provide another sustainable route to amides. An electrochemical N-acylation of carboxylic acids with amines has been reported to proceed with excellent chemoselectivity in water at room temperature, with tetrabutylammonium (B224687) bromide (TBAB) acting as a recyclable electrocatalyst. rsc.org

The table below outlines some green synthesis approaches applicable to amide formation.

| Green Synthesis Approach | Key Features |

| Biocatalysis | Use of enzymes (e.g., amide bond synthetases), mild reaction conditions, reduced waste. rsc.org |

| Solvent-Free Synthesis | Direct reaction of reactants, often with a catalyst like boric acid, eliminating the need for solvents. semanticscholar.org |

| Deep Eutectic Solvents (DES) | Environmentally benign and recyclable reaction media for catalytic reactions. researchgate.net |

| Electrochemical Synthesis | Use of electricity to drive the reaction, often in aqueous media with recyclable catalysts. rsc.org |

These sustainable methodologies could potentially be adapted for the production of this compound, contributing to a more environmentally responsible chemical industry.

Advances in Computational Design and High-Throughput Screening for Novel Modulators

The discovery of new bioactive molecules is increasingly driven by computational methods and high-throughput screening (HTS). acs.orgnih.gov These technologies allow for the rapid evaluation of large libraries of compounds to identify potential drug candidates or chemical probes. acs.orgchemistryworld.com

Computational Design: Molecular docking is a powerful computational tool used to predict the binding of a small molecule to a protein target. nih.gov The AMIDE (AutoMated Inverse Docking Engine) tool, particularly its GPU-accelerated version, enables high-throughput inverse screening, where a single ligand is docked against a large number of protein targets to identify potential biological activities. nih.gov Such computational approaches can be employed to explore the potential biological targets of this compound.

High-Throughput Screening (HTS): HTS platforms are essential for screening large chemical libraries for activity against biological targets. acs.org The development of label-free assay methods, such as SAMDI mass spectrometry, has significantly increased the throughput of these screens. acs.org Libraries of amides can be synthesized and screened using these methods to identify molecules with desired biological activities. chemistryworld.comresearchgate.net Dynamic combinatorial chemistry (DCC) is another innovative approach where a library of compounds is generated in situ and screened simultaneously against a biological target. researchgate.net

The following table summarizes key technologies in this area.

| Technology | Application | Key Advantage |

| AMIDE v2 | High-throughput inverse docking and screening. nih.gov | Significant speed-up using GPUs, enabling rapid screening of ligands against many proteins. nih.gov |

| SAMDI Mass Spectrometry | Label-free high-throughput screening of small molecule libraries. acs.org | Fast, high discrimination, and applicable to a broad range of targets. acs.org |

| Dynamic Combinatorial Chemistry (DCC) | In situ generation and screening of compound libraries against a biological target. researchgate.net | Efficient hit-identification by allowing the target to select its own binders. researchgate.net |

Future research on this compound will likely involve these advanced screening and design methodologies to uncover its full therapeutic and biological potential.

Environmental Fate and Degradation Studies (academic perspective, e.g., soil microbiology)

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact on ecosystems. From an academic perspective, the study of how molecules like this compound behave in the environment, particularly in soil, is of significant interest.

The N-(2,6-dimethylphenyl)amide structure is found in some herbicides, and their environmental fate has been a subject of research. nih.gov Studies have shown that the soil is the primary reservoir for amide herbicides in the environment. nih.gov The degradation of these compounds can be influenced by microbial activity in the soil. nih.govresearchgate.net

For instance, the degradation of chloroacetanilide herbicides, which share the N-aryl amide motif, is affected by the length of their N-alkoxyalkyl groups. researchgate.net The biodegradation of another structurally related compound, dimethylsilanediol, has been observed in various soils, with specific fungal and bacterial species, such as Fusarium oxysporum and Arthrobacter species, capable of its cometabolism. nih.gov

Research on the environmental fate of N-(2,6-dimethylphenyl) amides suggests that these compounds can be transformed in the environment. For example, N-(2,6-dimethylphenyl)-2-methoxyacetamide is a known environmental transformation product of the fungicide metalaxyl. nih.gov This indicates that the amide bond and the substituted phenyl ring are susceptible to environmental degradation processes.

Studies on soil humus have shown that nitrogen from nitrite (B80452) can be immobilized into various organic forms, including amides, through a series of chemical reactions. csic.es This highlights the dynamic interaction of nitrogen-containing compounds with soil organic matter.

Future academic research could focus on the specific microbial pathways involved in the degradation of this compound in different soil types and environmental conditions. Identifying the microorganisms and enzymes responsible for its breakdown would provide valuable insights into its environmental persistence and potential for bioremediation.

常见问题

Q. What is the structural significance of the 2,6-dimethylphenyl group in N-(2,6-dimethylphenyl)-2-methylpentanamide for pharmacological applications?

The 2,6-dimethylphenyl group confers steric hindrance, stabilizing the compound against enzymatic degradation and enhancing binding specificity to biological targets like ion channels. This moiety is critical in analogues of local anesthetics (e.g., lidocaine derivatives) to modulate sodium channel blocking activity . Methodologically, comparative studies using nuclear magnetic resonance (NMR) and X-ray crystallography can validate conformational stability .

Q. How is this compound synthesized, and what are common intermediates?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 2,6-dimethylaniline with 2-methylpentanoyl chloride in anhydrous dichloromethane.

- Step 2 : Purify via column chromatography (20% ethyl acetate/hexane) . Key intermediates include chloroacetamide derivatives (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide), which are precursors for further functionalization .

Q. What analytical techniques are essential for characterizing this compound?

- Purity : Gas chromatography (GC) or HPLC with UV detection (λ = 254 nm) .

- Structural confirmation : H/C NMR (e.g., methyl protons at δ 1.2–2.5 ppm) and high-resolution mass spectrometry (HRMS) .

- Crystallinity : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Stoichiometry : Use 4 equivalents of diethylamine relative to the acetamide precursor to drive substitution reactions to completion .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but require rigorous drying to avoid hydrolysis .

- Temperature : Reactions at 60–80°C balance kinetics and thermal decomposition risks .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogues?

Discrepancies often arise from assay variability (e.g., cell lines, sodium channel isoforms). To address:

- Standardization : Use patch-clamp electrophysiology with uniform cell models (e.g., HEK293 expressing Nav1.7).

- Meta-analysis : Compare IC values across studies, adjusting for pH and temperature differences .

- Computational modeling : Molecular docking (AutoDock Vina) identifies binding site interactions that explain potency variations .

Q. How does the methylpentanamide side chain influence metabolic stability compared to shorter-chain analogues?

The branched 2-methylpentanamide group reduces oxidative metabolism by cytochrome P450 enzymes. Methodologically:

- In vitro assays : Incubate with liver microsomes and monitor degradation via LC-MS.

- Metabolite identification : Detect hydroxylation products (e.g., N-(4-hydroxyphenyl) derivatives) .

Experimental Design Considerations

Q. What crystallographic parameters are critical for resolving hydrogen-bonding networks in this compound?

- Data collection : High-resolution (<1.0 Å) synchrotron data at 100 K minimizes thermal motion artifacts.

- Refinement : SHELXL’s TWIN/BASF commands handle twinning, while H-bond constraints (N–H⋯O) stabilize molecular packing .

Q. How can researchers design structure-activity relationship (SAR) studies for sodium channel inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。